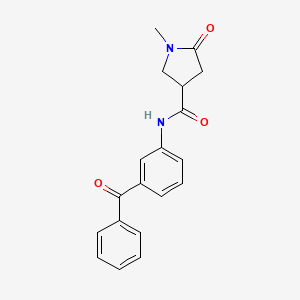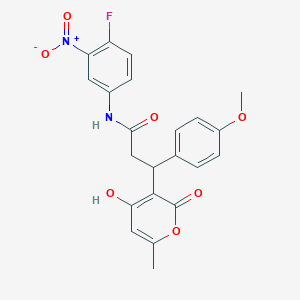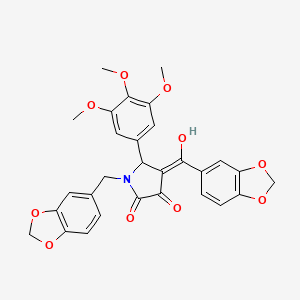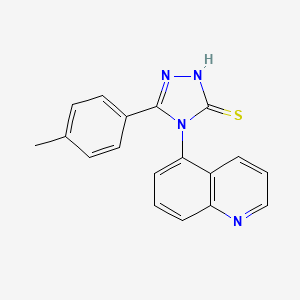![molecular formula C28H29N3O7 B14943549 ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943549.png)
ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features multiple functional groups, including hydroxyl, methoxy, indole, and pyridinecarboxylate, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. Key steps may include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the indole moiety: This step may involve coupling reactions such as the Suzuki or Heck reaction.
Functional group modifications: Hydroxylation, methoxylation, and esterification reactions are employed to introduce the hydroxyl, methoxy, and ethyl ester groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while reduction of the carbonyl groups may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: This compound shares similar structural features but may differ in specific functional groups or substituents.
ETHYL 4-HYDROXY-5-(1-(3-HYDROXY-4-METHOXYPHENYL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: Another structurally related compound with potential differences in biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C28H29N3O7 |
|---|---|
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C28H29N3O7/c1-3-38-28(36)20-15-31-27(35)25(26(20)34)19(16-8-9-23(37-2)22(32)12-16)13-24(33)29-11-10-17-14-30-21-7-5-4-6-18(17)21/h4-9,12,14-15,19,30,32H,3,10-11,13H2,1-2H3,(H,29,33)(H2,31,34,35) |
Clave InChI |
DKQHPJYKYJOGOB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC(=C(C=C4)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione](/img/structure/B14943477.png)

![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-bromophenyl)-5-(furan-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14943484.png)
![N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B14943485.png)
![3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine](/img/structure/B14943493.png)
![5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14943500.png)
![1-(4-Fluorophenyl)-3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14943507.png)
![1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14943510.png)

![N-[3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B14943532.png)

![2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14943542.png)

